Rsu 1164

描述

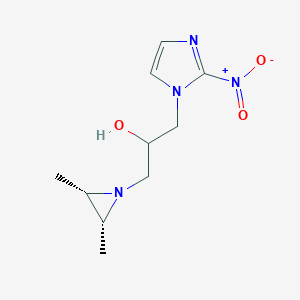

The exact mass of the compound cis-alpha-((2,3-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 600667. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

105027-77-8 |

|---|---|

分子式 |

C10H16N4O3 |

分子量 |

240.26 g/mol |

IUPAC 名称 |

1-[(2R,3S)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C10H16N4O3/c1-7-8(2)13(7)6-9(15)5-12-4-3-11-10(12)14(16)17/h3-4,7-9,15H,5-6H2,1-2H3/t7-,8+,9?,13? |

InChI 键 |

VKUQQJFQNDTATQ-XOIHQXTHSA-N |

手性 SMILES |

C[C@@H]1[C@@H](N1CC(CN2C=CN=C2[N+](=O)[O-])O)C |

规范 SMILES |

CC1C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)C |

同义词 |

1-(2-nitro-1-imidazoly)-3-(2,3-dimethylaziridino)-2-propanol RSU 1164 RSU 1164, (cis)-isomer RSU 1164, (trans)-isomer RSU 1165 RSU-1164 RSU-1165 |

产品来源 |

United States |

Foundational & Exploratory

RSU-1164: A Technical Guide to its Mechanism of Action in Hypoxic Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of RSU-1164, a promising bioreductive radiosensitizer and cytotoxic agent, with a specific focus on its activity within the hypoxic microenvironment of solid tumors. RSU-1164, a 2-nitroimidazole (B3424786) analogue, leverages the unique physiology of hypoxic cancer cells to exert its potent anti-tumor effects. Under low oxygen conditions, RSU-1164 is metabolically reduced to a highly reactive bifunctional alkylating agent that induces complex DNA damage, including interstrand cross-links. This guide details the bioreductive activation of RSU-1164, its interaction with DNA, and the subsequent cellular responses, including the activation of DNA damage signaling pathways and the interplay with compromised DNA repair mechanisms inherent in hypoxic cells. We present quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key molecular pathways and experimental workflows.

Introduction: The Challenge of Tumor Hypoxia

Tumor hypoxia, a common feature of solid malignancies, presents a significant obstacle to the efficacy of conventional cancer therapies, including radiotherapy and chemotherapy[1][2]. Hypoxic cells are notoriously resistant to radiation-induced damage due to the lack of oxygen required to "fix" DNA lesions. Furthermore, the altered metabolism and gene expression profiles of hypoxic cells can confer resistance to various chemotherapeutic agents. Bioreductive drugs, such as RSU-1164, are designed to exploit this hypoxic environment, acting as "Trojan horses" that are selectively activated to their cytotoxic form in oxygen-deprived regions of a tumor[3].

RSU-1164 (cis-2,3-dimethyl-1-(2-nitro-1-imidazolyl)-3-(1-aziridinyl)-2-propanol) is a second-generation 2-nitroimidazole that combines the radiosensitizing properties of this class of compounds with a potent cytotoxic effect under hypoxia[3]. Its mechanism of action is centered on its bioreductive activation to a species that causes significant DNA damage, leading to cell death.

The Core Mechanism: Bioreductive Activation and DNA Alkylation

The central tenet of RSU-1164's mechanism is its selective toxicity towards hypoxic cells. This selectivity is achieved through a process of bioreductive activation.

Bioreductive Activation Pathway

In the low oxygen environment characteristic of solid tumors, the nitro group of the RSU-1164 imidazole (B134444) ring undergoes a one-electron reduction, a reaction catalyzed by intracellular reductases. In well-oxygenated (normoxic) cells, this reduced intermediate is rapidly re-oxidized back to the parent compound with the formation of superoxide, resulting in a futile cycle with minimal cytotoxicity. However, under hypoxic conditions, further reduction of the nitro group occurs, leading to the formation of highly reactive intermediates, including a nitroso, hydroxylamine, and ultimately an amine metabolite. It is the formation of these reduced species that unmasks the potent alkylating capabilities of the aziridine (B145994) ring, transforming RSU-1164 into a bifunctional alkylating agent[4].

DNA Damage: The Primary Cytotoxic Lesion

Once activated, the bifunctional nature of the RSU-1164 metabolite allows it to form covalent adducts with cellular macromolecules, with DNA being the primary target for cytotoxicity. The two reactive sites on the activated molecule can react with nucleophilic centers in DNA, leading to the formation of both mono-adducts and, more critically, interstrand cross-links (ICLs). These ICLs are highly toxic lesions as they prevent the separation of DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.

Cellular Response to RSU-1164-Induced DNA Damage

The extensive DNA damage caused by activated RSU-1164 triggers a complex cellular response orchestrated by the DNA Damage Response (DDR) network.

Activation of DNA Damage Signaling Cascades

The presence of RSU-1164-induced DNA adducts and ICLs leads to the stalling of replication forks and the formation of DNA double-strand breaks (DSBs) during DNA replication. These structures are recognized by sensor proteins, leading to the activation of the master kinases of the DDR: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

-

ATR Pathway: Stalled replication forks resulting from RSU-1164-induced adducts recruit ATR, which then phosphorylates and activates its downstream effector kinase, CHK1. This leads to cell cycle arrest, primarily in the S and G2 phases, to allow time for DNA repair.

-

ATM Pathway: DSBs formed as a consequence of replication fork collapse or during the processing of ICLs activate the ATM kinase. ATM, in turn, phosphorylates a plethora of substrates, including CHK2 and the histone variant H2AX (forming γ-H2AX), a hallmark of DSBs.

Interplay with Hypoxia-Induced DNA Repair Deficiency

A critical aspect of RSU-1164's mechanism of action is the pre-existing compromised state of DNA repair pathways in hypoxic cells. Hypoxia has been shown to downregulate the expression of key proteins involved in major DNA repair pathways, including:

-

Homologous Recombination (HR): Hypoxia transcriptionally represses RAD51, a key protein in the HR pathway responsible for the error-free repair of DSBs.

-

Non-Homologous End Joining (NHEJ): The expression of some NHEJ components can also be reduced under hypoxic conditions.

This hypoxia-induced deficiency in DNA repair creates a "synthetic lethal" scenario with RSU-1164 treatment. The cancer cells are faced with a double blow: an onslaught of complex DNA damage from activated RSU-1164 and a diminished capacity to repair this damage. This combination leads to a high level of genomic instability and ultimately, cell death.

Quantitative Efficacy of RSU-1164

The selective cytotoxicity of RSU-1164 towards hypoxic cells has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Cytotoxicity of RSU-1164 and Related Compounds

| Compound | Cell Line | Condition | IC50 (µM) | Hypoxic:Normoxic Cytotoxicity Ratio | Reference |

| RSU-1164 | KHT Sarcoma | Normoxic | >1000 | >100 | |

| RSU-1164 | KHT Sarcoma | Hypoxic | ~10 | >100 | |

| RSU-1069 | V79 | Normoxic | 1000 | ~100 | |

| RSU-1069 | V79 | Hypoxic | 10 | ~100 |

Table 2: Chemosensitization and Radiosensitization by RSU-1164

| Combination Therapy | Cell Line/Tumor Model | Endpoint | Enhancement Ratio | Reference |

| RSU-1164 + CCNU | KHT Sarcoma | Tumor Cell Killing | 1.5 - 1.6 | |

| RSU-1164 + Radiation | Prostatic Cancer (in vivo) | Tumor Growth Retardation | Synergistic Effect |

Key Experimental Protocols

The study of RSU-1164's mechanism of action relies on a variety of specialized experimental techniques. Below are detailed protocols for some of the key assays.

Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of RSU-1164.

Objective: To determine the ability of single cells to proliferate and form colonies after treatment with RSU-1164 under normoxic and hypoxic conditions, with or without radiation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

RSU-1164 stock solution

-

Hypoxia chamber or incubator (e.g., 1% O2, 5% CO2, balanced with N2)

-

Radiation source (e.g., X-ray irradiator)

-

6-well plates

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% in methanol)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells and seed a known number (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.

-

Drug Treatment and Hypoxia Induction: Allow cells to attach for 4-6 hours. Replace the medium with fresh medium containing the desired concentrations of RSU-1164. For hypoxic treatment groups, place the plates in a pre-equilibrated hypoxia chamber for the desired duration (e.g., 16-24 hours). For normoxic controls, incubate the plates in a standard cell culture incubator.

-

Irradiation (for radiosensitization studies): Immediately after the drug incubation period, irradiate the plates with varying doses of radiation.

-

Colony Formation: After treatment, wash the cells with PBS and add fresh drug-free medium. Incubate the plates for 7-14 days to allow for colony formation.

-

Staining and Counting: When colonies are visible to the naked eye (at least 50 cells), wash the plates with PBS, fix with methanol (B129727) for 10 minutes, and stain with Crystal Violet solution for 15-30 minutes. Rinse the plates with water and allow them to air dry. Count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the surviving fraction as a function of drug concentration or radiation dose on a semi-logarithmic scale.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks and alkali-labile sites induced by RSU-1164.

Objective: To quantify DNA damage in individual cells treated with RSU-1164.

Materials:

-

Treated and control cells

-

Low melting point agarose (B213101) (LMPA)

-

Normal melting point agarose (NMPA)

-

Microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

-

Cell Encapsulation: Mix a suspension of treated or control cells with 0.5% LMPA at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice.

-

Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Gently remove the slides and neutralize them with neutralization buffer. Stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Quantify the extent of DNA damage using comet scoring software, which measures parameters such as tail length, tail intensity, and tail moment.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is a sensitive method to detect DNA double-strand breaks.

Objective: To visualize and quantify the formation of γ-H2AX foci in the nuclei of cells treated with RSU-1164.

Materials:

-

Cells grown on coverslips or in chamber slides

-

RSU-1164

-

Paraformaldehyde (4% in PBS) for fixation

-

Triton X-100 (0.25% in PBS) for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Cell Treatment: Treat cells with RSU-1164 under normoxic or hypoxic conditions for the desired time.

-

Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde. Permeabilize the cells with 0.25% Triton X-100.

-

Immunostaining: Block non-specific antibody binding with blocking buffer. Incubate with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of discrete fluorescent foci (γ-H2AX foci) per nucleus. An increase in the number of foci per cell indicates an increase in DNA double-strand breaks.

Conclusion and Future Directions

RSU-1164 represents a promising strategy for targeting the challenging population of hypoxic cancer cells. Its mechanism of action, centered on bioreductive activation to a potent DNA cross-linking agent within the hypoxic tumor microenvironment, provides a strong rationale for its clinical development. The inherent suppression of DNA repair pathways in hypoxic cells further amplifies the cytotoxic effects of RSU-1164, creating a powerful synthetic lethal interaction.

Future research should focus on several key areas:

-

Combination Therapies: Investigating the synergistic potential of RSU-1164 with other DNA damaging agents, PARP inhibitors, and immunotherapies.

-

Biomarkers of Response: Identifying predictive biomarkers to select patients who are most likely to benefit from RSU-1164 treatment.

-

Resistance Mechanisms: Elucidating potential mechanisms of resistance to RSU-1164 to develop strategies to overcome them.

A deeper understanding of the intricate molecular mechanisms of RSU-1164 will undoubtedly pave the way for its successful clinical translation and offer new hope for patients with solid tumors characterized by significant hypoxia.

References

- 1. Molecular Pathways: A Novel Approach to Targeting Hypoxia and Improving Radiotherapy Efficacy via Reduction in Oxygen Demand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular aspects of tumour hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic enhancement of the efficacy of the bioreductively activated alkylating agent RSU-1164 in the treatment of prostatic cancer by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the repair and damage of DNA induced by parent and reduced RSU-1069, a 2-nitroimidazole-aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to RSU-1164: A Bioreductive Alkylating Agent and Radiosensitizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSU-1164 is a nitroimidazole-based compound that functions as a bioreductively activated alkylating agent. Its mechanism of action is intrinsically linked to hypoxic conditions, making it a compound of significant interest in oncology research, particularly as a radiosensitizer and chemopotentiator. This document provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental data and protocols for RSU-1164.

Chemical Structure and Properties

RSU-1164, with the IUPAC name 1-(2,3-dimethylaziridin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol, is a derivative of nitroimidazole. The presence of the nitro group is crucial for its bioreductive activation under low-oxygen conditions.

| Identifier | Value |

| IUPAC Name | 1-(2,3-dimethylaziridin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol |

| SMILES | CC1N(C(C)C1)CC(O)CN2C=CN=C2--INVALID-LINK--[O-] |

| Chemical Formula | C10H16N4O3 |

| Molecular Weight | 240.26 g/mol |

Mechanism of Action

The primary mechanism of RSU-1164 involves its selective activation within the hypoxic microenvironment characteristic of solid tumors. Under low oxygen tension, the nitro group of RSU-1164 undergoes enzymatic reduction, leading to the formation of reactive intermediates. This activation transforms the relatively non-toxic parent compound into a potent bifunctional alkylating agent.

The activated form of RSU-1164 can then form covalent bonds with nucleophilic sites on macromolecules, most notably DNA. This can result in the formation of DNA monoadducts and, more critically, DNA interstrand cross-links. These cross-links are highly cytotoxic lesions that inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Furthermore, the ability of RSU-1164 to be selectively activated in hypoxic cells makes it an effective radiosensitizer. By depleting intracellular thiols and creating DNA damage, it enhances the cytotoxic effects of ionizing radiation on cancer cells that are often resistant to conventional radiotherapy due to their low oxygen status.

Quantitative Biological Data

Experimental Protocols

Clonogenic Survival Assay

This assay is a gold-standard in vitro method to assess the cytotoxic and radiosensitizing effects of a compound by measuring the ability of single cells to form colonies.

Protocol:

-

Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.

-

Drug Treatment: Expose the cells to varying concentrations of RSU-1164 for a specified duration (e.g., 24 hours). For hypoxia experiments, place the plates in a hypoxic chamber (e.g., 1% O2) during the drug incubation period.

-

Irradiation (for radiosensitization studies): Following drug treatment, irradiate the cells with a range of radiation doses using a calibrated irradiator.

-

Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: After the incubation period, fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

DNA Interstrand Cross-Linking Assay

This assay quantifies the formation of covalent linkages between the two strands of DNA, a key mechanism of action for RSU-1164.

Protocol:

-

Cell Treatment: Treat the cancer cells with RSU-1164 at various concentrations and for different durations, under both normoxic and hypoxic conditions.

-

Genomic DNA Isolation: Isolate genomic DNA from the treated and control cells using a standard DNA extraction kit, ensuring minimal DNA shearing.

-

Denaturation and Renaturation: Denature the DNA by heating to 95°C for 5 minutes, followed by rapid cooling on ice. This separates the non-cross-linked DNA strands.

-

Electrophoresis: Separate the DNA samples on a denaturing agarose (B213101) gel. Non-cross-linked, single-stranded DNA will migrate faster than the cross-linked, double-stranded DNA which renatures quickly.

-

Quantification: Stain the gel with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA bands under UV light. The intensity of the band corresponding to cross-linked DNA can be quantified using densitometry software.

Signaling Pathways and Logical Relationships

The activation of RSU-1164 is critically dependent on the hypoxic tumor microenvironment. This environment is largely regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. While direct modulation of the HIF-1α pathway by RSU-1164 has not been extensively detailed, the drug's efficacy is logically downstream of the conditions established by this pathway.

Caption: Logical workflow of HIF-1α stabilization under hypoxia and subsequent bioreductive activation of RSU-1164.

Caption: Experimental workflow for assessing the cytotoxicity and mechanism of action of RSU-1164.

References

RSU-1164: A Technical Guide to a Bioreductive Prodrug Targeting Tumor Hypoxia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of RSU-1164, a bioreductive prodrug designed to selectively target and eliminate hypoxic cancer cells. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its activity and analysis.

Core Concepts: Understanding RSU-1164

RSU-1164, with the chemical name cis-2,3-dimethyl 1-(2-nitro-1-imidazolyl)-3-(1-aziridinyl)-2-propanol, is a second-generation 2-nitroimidazole (B3424786) derivative developed as a hypoxia-activated prodrug.[1][2] It is an analogue of the lead compound RSU-1069, engineered to have reduced systemic toxicity while retaining potent anti-tumor activity in low-oxygen environments.[3]

The central principle behind RSU-1164's therapeutic strategy lies in the unique microenvironment of solid tumors. Rapidly proliferating cancer cells often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[4] These hypoxic zones are notoriously resistant to conventional radiotherapy and chemotherapy.[4] RSU-1164 is designed to exploit this tumor-specific feature.

Under normal oxygen conditions (normoxia), RSU-1164 is relatively inert. However, in the hypoxic environment of a tumor, the 2-nitroimidazole component undergoes enzymatic reduction. This bio-activation transforms RSU-1164 into a highly reactive bifunctional alkylating agent. The activated drug can then form covalent bonds with biological macromolecules, most critically DNA, leading to DNA damage, inhibition of replication, and ultimately, cell death.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for RSU-1164 in publicly accessible literature, data from its closely related parent compound, RSU-1069, is presented below as a proxy. RSU-1164 has been reported to be 4 to 6 times less cytotoxic than RSU-1069. The following tables summarize the cytotoxic potency and hypoxic selectivity of RSU-1069 in various preclinical models.

Table 1: In Vitro Cytotoxicity of RSU-1069

| Cell Line | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| CHO | Aerobic | Not Specified | 90 | |

| CHO | Hypoxic | Not Specified | 90 | |

| HeLa | Aerobic | Not Specified | 20 | |

| HeLa | Hypoxic | Not Specified | 20 | |

| E. coli (repair deficient) | Aerobic | Not Specified | ~3 | |

| E. coli (repair deficient) | Hypoxic | Not Specified | ~3 |

Note: IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. The Hypoxic Cytotoxicity Ratio (HCR) is the ratio of the IC50 under aerobic conditions to the IC50 under hypoxic conditions, indicating the drug's selectivity for hypoxic cells.

Table 2: In Vivo Efficacy of RSU-1164 and RSU-1069

| Compound | Tumor Model | Animal Model | Dose | Therapeutic Effect | Reference |

| RSU-1164 | Dunning R-3327 AT-2 Prostate Cancer | Copenhagen Rats | 200 mg/kg (IP) | Synergistic tumor growth retardation with PDT | |

| RSU-1164 | KHT Sarcoma | Mice | 1.0-2.0 mmol/kg | Increased tumor cell killing by a factor of 1.5-1.6 with CCNU | |

| RSU-1069 | KHT Sarcoma or RIF1 Tumor | Mice | 0.04-0.16 mg/g | Increased tumor cell killing when combined with radiation | |

| RSU-1069 | MT Tumor | Mice | 0.08 mg/g | Enhancement ratio of 1.8-1.9 with radiation |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of bioreductive prodrugs like RSU-1164.

In Vitro Hypoxia Cytotoxicity Assay (Clonogenic Assay)

This protocol describes the determination of the cytotoxic effects of RSU-1164 under normoxic and hypoxic conditions using a clonogenic survival assay.

1. Cell Culture and Plating:

- Culture a suitable cancer cell line (e.g., CHO, HeLa, or a human tumor line) in appropriate complete medium.

- Harvest exponentially growing cells using trypsinization and prepare a single-cell suspension.

- Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

- Plate a predetermined number of cells (e.g., 200-5000 cells, depending on expected toxicity) into 60 mm tissue culture dishes. Allow cells to attach for 4-6 hours.

2. Drug Treatment and Hypoxia Induction:

- Prepare a stock solution of RSU-1164 in a suitable solvent (e.g., DMSO or sterile water) and dilute to desired concentrations in complete medium.

- For normoxic conditions, replace the medium in the dishes with the drug-containing medium.

- For hypoxic conditions, place the dishes in a hypoxic chamber or incubator. Flush the chamber with a gas mixture of 5% CO2, 95% N2 (with <10 ppm O2) to achieve hypoxia. Allow the medium to equilibrate for at least 2 hours before adding the drug-containing medium (pre-equilibrated to hypoxic conditions).

- Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

3. Colony Formation:

- After the drug exposure period, remove the drug-containing medium, wash the cells twice with PBS, and add fresh complete medium.

- Return the dishes to a standard normoxic incubator (37°C, 5% CO2).

- Incubate for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

4. Staining and Counting:

- Aspirate the medium and fix the colonies with a solution of methanol (B129727) and acetic acid (3:1).

- Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.

- Gently rinse the dishes with water and allow them to air dry.

- Count the number of colonies in each dish.

5. Data Analysis:

- Calculate the plating efficiency (PE) for untreated control cells: PE = (number of colonies formed / number of cells seeded) x 100%.

- Calculate the surviving fraction (SF) for each drug concentration: SF = (number of colonies formed / (number of cells seeded x PE/100)).

- Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Tumor Growth Delay Assay

This protocol outlines a typical in vivo experiment to assess the anti-tumor efficacy of RSU-1164 in a murine tumor model.

1. Animal Model and Tumor Implantation:

- Use immunocompromised mice (e.g., athymic nude mice) for human tumor xenografts or syngeneic mice for murine tumors.

- Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 0.1 mL of PBS) subcutaneously into the flank of each mouse.

- Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

2. Animal Grouping and Treatment:

- Randomly assign mice into treatment groups (e.g., vehicle control, RSU-1164 alone, radiation alone, RSU-1164 + radiation).

- Prepare RSU-1164 for injection in a sterile vehicle (e.g., saline or PBS).

- Administer RSU-1164 via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose (e.g., 1.0-2.0 mmol/kg).

- For combination therapy with radiation, administer RSU-1164 at a specific time point before or after irradiation.

3. Tumor Measurement and Data Collection:

- Measure the tumor dimensions (length and width) with calipers every 2-3 days.

- Calculate tumor volume using the formula: Volume = (length x width²) / 2.

- Monitor the body weight of the mice as an indicator of systemic toxicity.

- Continue monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

4. Data Analysis:

- Plot the mean tumor volume for each group over time to generate tumor growth curves.

- Calculate the tumor growth delay, which is the time it takes for tumors in the treated groups to reach a certain volume compared to the control group.

- Perform statistical analysis to determine the significance of the differences between treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and experimental processes related to RSU-1164.

Bioreductive Activation of RSU-1164

Caption: Bioreductive activation pathway of RSU-1164 under hypoxic conditions.

DNA Damage and Repair Pathway

Caption: Cellular response to DNA damage induced by activated RSU-1164.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for determining the hypoxic cytotoxicity of RSU-1164 in vitro.

References

- 1. Studies of the in vivo and in vitro cytotoxicity of the drug RSU-1069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High uptake of RSU 1069 and its analogues melanotic melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The chemosensitizing and cytotoxic effects of RSU 1164 and RSU 1165 in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

RSU-1164: A Technical Overview of a Bioreductively Activated Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSU-1164 is a bioreductively activated alkylating agent and radiosensitizer that emerged from research aimed at developing less toxic analogues of the lead compound RSU-1069.[1] Like its predecessor, RSU-1164 is a 2-nitroimidazole (B3424786) derivative containing an alkylating aziridine (B145994) function.[1] Its mechanism of action is predicated on the hypoxic conditions often found in solid tumors, which allows for its selective activation to a potent cytotoxic agent. This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of RSU-1164, based on publicly available scientific literature.

Discovery and Development

RSU-1164 was developed as part of a series of analogues to RSU-1069, a potent radiosensitizer and chemopotentiator that exhibited significant in situ toxicity.[1] The development strategy involved the introduction of alkyl substituents to the aziridine ring of the parent compound to moderate its reactivity and, consequently, reduce its toxicity.[1][2] RSU-1164, chemically known as cis-2,3-dimethyl 1-(2-nitro-1-imidazolyl)-3-(1-aziridinyl)-2-propanol, was identified as a promising candidate with reduced cytotoxicity compared to RSU-1069 while retaining significant anti-tumor activity.

Mechanism of Action

The primary mechanism of action of RSU-1164 is its selective activation under hypoxic conditions. The 2-nitroimidazole moiety of the molecule undergoes metabolic reduction in a low-oxygen environment, a process catalyzed by cellular nitroreductases. This reduction generates highly reactive radical species.

The activated form of RSU-1164 is a potent bifunctional alkylating agent capable of forming covalent crosslinks with macromolecules, most notably DNA. This DNA cross-linking is a critical event that leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The introduction of alkyl groups on the aziridine moiety in RSU-1164 deactivates the aziridine slightly, which is believed to contribute to its lower toxicity compared to RSU-1069.

The following diagram illustrates the proposed mechanism of action for RSU-1164.

Caption: Proposed mechanism of RSU-1164 activation in hypoxic tumor cells.

Preclinical Data

In Vitro Cytotoxicity

Studies on Chinese Hamster Ovary (CHO) cells demonstrated that RSU-1069, the parent compound of RSU-1164, was significantly more toxic to hypoxic cells than aerobic cells. RSU-1164 and its analogue RSU-1165 were found to be 4 to 6 times less cytotoxic to KHT sarcoma cells than RSU-1069 at 50% cell survival.

In Vivo Anti-Tumor Activity and Chemopotentiation

In a murine tumor model using KHT sarcomas, RSU-1164 demonstrated significant in vivo efficacy. When combined with the nitrosourea (B86855) CCNU, a 1.0 to 2.0 mmol/kg dose of RSU-1164 increased tumor cell killing by a factor of 1.5 to 1.6 without enhancing bone marrow stem cell toxicity, indicating a therapeutic benefit.

In a study on Copenhagen rats with established Dunning R-3327 AT-2 prostate cancers, RSU-1164 was investigated in combination with photodynamic therapy (PDT). The rationale was that PDT induces vascular collapse and subsequent hypoxia, which would in turn enhance the activation of RSU-1164. The combination treatment resulted in a synergistic retardation of tumor growth compared to either monotherapy alone.

Pharmacokinetics

Pharmacokinetic studies of RSU-1164 were conducted in C57BL mice bearing B16 melanoma. Following intraperitoneal injection, RSU-1164 exhibited a high tumor-to-plasma ratio of 3.7, indicating preferential accumulation in the tumor tissue. In contrast, the tissue-to-plasma ratios in other normal tissues, including the brain, were close to 1.

The table below summarizes the key preclinical findings for RSU-1164 and its parent compound RSU-1069.

| Parameter | RSU-1164 | RSU-1069 | Reference |

| Relative Cytotoxicity (KHT Sarcoma) | 4-6x less toxic | - | |

| Chemopotentiation (with CCNU) | 1.5-1.6 fold increase in tumor cell killing | - | |

| Tumor/Plasma Ratio (B16 Melanoma) | 3.7 | 3.8 | |

| Toxicity vs. Misonidazole (CHO cells) | - | ~50x (aerobic), ~250x (hypoxic) |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and evaluation of RSU-1164 are not extensively reported in the publicly available literature. However, the methodologies employed in the key studies provide a general framework.

Soft Agar (B569324) Clonogenic Assay

This assay was used to determine the survival of tumor cells after treatment with RSU-1164. A general protocol for a clonogenic assay is as follows:

-

Cell Preparation: A single-cell suspension is prepared from the tumor tissue or cell line of interest.

-

Plating: Cells are seeded in a top layer of soft agar (e.g., 0.3% agar in culture medium) overlaid on a bottom layer of solidified agar (e.g., 0.6% agar in culture medium) in petri dishes. A range of cell densities is typically plated.

-

Treatment: The cells are exposed to the test compound (e.g., RSU-1164) at various concentrations.

-

Incubation: The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period sufficient for colony formation (typically 1-3 weeks).

-

Staining and Counting: Colonies are fixed (e.g., with glutaraldehyde) and stained (e.g., with crystal violet). Colonies containing at least 50 cells are then counted.

-

Data Analysis: The plating efficiency and surviving fraction are calculated to determine the cytotoxic effect of the treatment.

The following diagram outlines the general workflow for a clonogenic assay.

Caption: A simplified workflow for a typical clonogenic assay.

In Vivo Tumor Growth Delay Studies

These studies were conducted to evaluate the anti-tumor efficacy of RSU-1164 in animal models. A general protocol involves:

-

Tumor Implantation: Tumor cells (e.g., KHT sarcoma or Dunning R-3327 AT-2 prostate cancer cells) are implanted into the appropriate anatomical site of the host animal (e.g., intramuscularly in mice or subcutaneously in rats).

-

Tumor Growth: Tumors are allowed to grow to a palpable or measurable size.

-

Treatment: Animals are treated with RSU-1164 alone or in combination with other therapies (e.g., CCNU or PDT) according to a predetermined schedule and dosage.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., with calipers) to calculate tumor volume.

-

Data Analysis: Tumor growth curves are plotted, and parameters such as tumor growth delay are calculated to assess treatment efficacy.

Signaling Pathways

The available literature on RSU-1164 primarily focuses on its direct cytotoxic effects through DNA alkylation. There is no specific information detailing its impact on particular signaling pathways. The cellular response to the DNA damage induced by RSU-1164 would likely involve the activation of DNA damage response (DDR) pathways, but this has not been explicitly studied for this compound.

Conclusion and Future Directions

RSU-1164 was developed as a second-generation bioreductive drug with a more favorable toxicity profile compared to its parent compound, RSU-1069. Preclinical studies demonstrated its potential as a hypoxia-activated cytotoxic agent and a chemopotentiator. However, there is a lack of publicly available information on its further development, including any progression into clinical trials. The limited data suggests that while RSU-1164 represented a rational design approach to improve upon first-generation bioreductive drugs, it may have been superseded by other candidates or faced challenges in its development pipeline. Further research would be needed to fully elucidate its therapeutic potential and to explore its effects on specific cellular signaling pathways beyond direct DNA damage.

References

RSU-1164: A Technical Guide to its Role as a Radiosensitizer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RSU-1164 is a bioreductive radiosensitizer, developed as a less toxic analogue of its parent compound, RSU-1069. As a 2-nitroimidazole (B3424786) containing an alkylating aziridine (B145994) function, RSU-1164 exhibits preferential activity under hypoxic conditions, a common feature of solid tumors and a known factor in resistance to radiotherapy. This document provides a comprehensive overview of the core mechanisms, experimental data, and methodologies related to the function of RSU-1164 as a radiosensitizer. It is intended to serve as a technical guide for researchers and professionals involved in the development of novel cancer therapeutics.

Introduction to RSU-1164 and the Challenge of Tumor Hypoxia

Radiotherapy is a cornerstone of cancer treatment, yet its efficacy is often limited by the radioresistance of hypoxic tumor cells. These oxygen-deficient cells, prevalent in poorly vascularized regions of solid tumors, are less susceptible to the DNA-damaging effects of ionizing radiation, which are largely mediated by oxygen-dependent free radicals. Hypoxia-activated prodrugs, such as RSU-1164, represent a promising strategy to overcome this challenge by selectively targeting these resistant cell populations.

RSU-1164 belongs to the nitroimidazole class of compounds, which have been extensively investigated for their radiosensitizing properties. It is a structural analogue of RSU-1069, a potent but toxic radiosensitizer and chemopotentiator. The introduction of alkyl substituents to the aziridine ring in RSU-1164 was designed to moderate its reactivity, thereby reducing its toxicity while retaining its therapeutic potential.

Mechanism of Action: Bioreductive Activation and DNA Damage

The radiosensitizing and cytotoxic effects of RSU-1164 are contingent upon its bioreductive activation in hypoxic environments. Under low-oxygen conditions, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction, catalyzed by intracellular reductases. In the presence of oxygen, this reduced intermediate is rapidly re-oxidized back to the parent compound in a futile cycle. However, in the absence of sufficient oxygen, further reduction occurs, leading to the formation of highly reactive cytotoxic species, including a bifunctional alkylating agent.

This activated form of RSU-1164 can then induce various forms of cellular damage, with DNA being a primary target. The alkylating function of the molecule allows it to form covalent bonds with DNA, leading to the formation of DNA adducts and interstrand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The induction of DNA damage is a key component of its radiosensitizing effect, as it adds to the damage inflicted by ionizing radiation.

Signaling Pathways Implicated in RSU-1164's Action

While specific signaling pathways directly modulated by RSU-1164 are not yet fully elucidated, its mechanism of action suggests the involvement of several key cellular processes:

-

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: The hypoxic tumor microenvironment is characterized by the stabilization and activation of the HIF-1α transcription factor. While RSU-1164 is activated by the same reductive environment that stabilizes HIF-1α, it is the consequence of this environment (the activation of reductive enzymes) rather than a direct interaction with the HIF-1α pathway that leads to its cytotoxic effects.

-

DNA Damage Response (DDR) Pathway: The DNA damage induced by activated RSU-1164 will inevitably trigger the DNA Damage Response (DDR) pathway. This complex signaling network, involving sensor proteins (e.g., ATM, ATR), transducer kinases (e.g., CHK1, CHK2), and effector proteins, is responsible for detecting DNA lesions, initiating cell cycle arrest to allow for repair, and, if the damage is too severe, inducing apoptosis. The additional DNA damage from RSU-1164 can overwhelm the repair capacity of the cell, especially when combined with radiation, leading to enhanced cell killing.

Quantitative Data on the Efficacy of RSU-1164

Quantitative data on the radiosensitizing effects of RSU-1164 are not as extensively published as for its parent compound, RSU-1069. However, studies on its chemosensitizing and cytotoxic properties provide valuable insights into its potency.

| Parameter | Cell Line / Tumor Model | Conditions | Value | Reference |

| Cytotoxicity (relative to RSU-1069) | KHT Sarcoma (in vivo) | Dose at 50% cell survival | 4-6 times less toxic than RSU-1069 | |

| Chemosensitization Enhancement (with CCNU) | KHT Sarcoma (in vivo) | 1.0 to 2.0 mmol/kg RSU-1164 | 1.5-1.6 fold increase in tumor cell killing | |

| Synergistic Effect (with PDT) | Dunning R-3327 AT-2 Prostate Cancer (in vivo) | 200 mg/kg RSU-1164 + PDT | Greater retardation in tumor growth than either monotherapy |

Experimental Protocols

In Vivo Chemosensitization and Cytotoxicity in a Murine Tumor Model

This protocol is based on the methodology used to evaluate the efficacy of RSU-1164 in combination with the nitrosourea (B86855) CCNU in a KHT sarcoma model.

Objective: To determine the in vivo cytotoxicity and chemosensitizing efficacy of RSU-1164.

Animal Model: Mice bearing intramuscularly grown KHT sarcomas.

Experimental Groups:

-

Control (vehicle)

-

RSU-1164 alone (various doses)

-

CCNU alone (various doses)

-

RSU-1164 (fixed dose) + CCNU (various doses)

Procedure:

-

KHT sarcoma cells are implanted intramuscularly into the legs of mice.

-

Tumors are allowed to grow to a specified size.

-

For cytotoxicity studies, mice are treated with a range of doses of RSU-1164.

-

For chemosensitization studies, mice are treated with a fixed dose of RSU-1164 (e.g., 1.0 to 2.0 mmol/kg) administered simultaneously with a range of doses of CCNU.

-

22-24 hours after treatment, tumors are excised.

-

A single-cell suspension is prepared from the tumor tissue.

-

Tumor cell survival is determined using a soft agar (B569324) clonogenic assay.

-

Normal tissue toxicity is assessed by bone marrow CFU-S assay.

Endpoint Analysis: The surviving fraction of tumor cells is calculated for each treatment group and compared to the control group.

In Vivo Synergistic Effect with Photodynamic Therapy (PDT)

This protocol describes the investigation of the synergistic effect of RSU-1164 and PDT in a rat prostate cancer model.

Objective: To evaluate the synergistic enhancement of RSU-1164's efficacy by PDT-induced hypoxia.

Animal Model: Copenhagen rats with established Dunning R-3327 AT-2 prostate cancers.

Experimental Groups:

-

Control

-

PDT alone

-

RSU-1164 alone

-

PDT + RSU-1164

Procedure:

-

Dunning R-3327 AT-2 prostate cancer cells are implanted in Copenhagen rats.

-

For the PDT group, hematoporphyrin (B191378) derivative (HPD) is injected intraperitoneally (e.g., 20 mg/kg).

-

24 hours after HPD injection, the tumor is exposed to 630 nm light (e.g., 400 mW/cm² for 30 minutes).

-

For the RSU-1164 group, the drug is injected intraperitoneally (e.g., 200 mg/kg).

-

For the combination group, RSU-1164 is administered 30 minutes before the light exposure for PDT.

-

Tumor growth is monitored over time.

Endpoint Analysis: Tumor growth curves are generated for each group to assess the retardation in tumor growth.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Bioreductive Activation and DNA Damage

Underlying Principles of Rsu 1164 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rsu 1164 is a 2-nitroimidazole (B3424786) compound featuring an alkylating aziridine (B145994) function, positioning it as a bioreductively activated cytotoxin.[1][2] Developed as a less toxic analogue of the lead compound RSU 1069, this compound demonstrates significant potential as both a standalone cytotoxic agent and a chemosensitizer, particularly in the context of hypoxic tumor microenvironments.[1][2] This technical guide delineates the core principles of this compound cytotoxicity, drawing from available research on its mechanism of action and that of related nitroimidazole compounds.

Core Cytotoxicity Mechanism: Bioreductive Activation and DNA Alkylation

The primary mechanism underpinning the cytotoxicity of this compound is its selective activation under hypoxic conditions, a hallmark of solid tumors. In oxygen-deprived environments, the nitro group of this compound undergoes enzymatic reduction, transforming the molecule into a highly reactive bifunctional alkylating agent.[3] This activated form can then induce cell death by crosslinking macromolecules, with DNA being a primary target.

The key steps in this process are:

-

Hypoxia-Selective Reduction: In hypoxic cells, nitroreductase enzymes reduce the 2-nitroimidazole ring of this compound.

-

Formation of a Reactive Aziridine: This reduction activates the aziridine ring, rendering it susceptible to nucleophilic attack.

-

DNA Cross-Linking: The activated bifunctional agent can then form covalent bonds with nucleophilic sites on DNA bases, leading to both interstrand and intrastrand cross-links. These cross-links are highly cytotoxic lesions that disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.

Induction of Apoptosis and Cell Cycle Arrest

While specific studies on this compound's effects on apoptosis and the cell cycle are limited, the induction of significant DNA damage by alkylating agents is a well-established trigger for these cellular responses. DNA cross-links, if not repaired, can lead to the activation of DNA damage response (DDR) pathways.

It is plausible that the cytotoxic effects of this compound are mediated, at least in part, through:

-

Cell Cycle Arrest: The presence of DNA cross-links can activate cell cycle checkpoints, typically at the G1/S and G2/M transitions, to halt cell proliferation and allow time for DNA repair. If the damage is too extensive, this arrest can become permanent, leading to senescence.

-

Apoptosis: Severe, irreparable DNA damage is a potent inducer of apoptosis. The DDR pathways can activate pro-apoptotic signaling cascades, leading to programmed cell death.

Quantitative Cytotoxicity Data

Specific quantitative data for this compound cytotoxicity, such as IC50 values across various cell lines, are not widely available in the public domain. However, studies on similar N-alkyl nitroimidazole compounds provide an indication of their potency. The following table presents illustrative data based on published results for related compounds to provide a comparative context.

| Compound | Cell Line | Assay Type | Endpoint | Illustrative IC50 (µM) | Reference |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | MTT | Cell Viability | 16.67 ± 2.3 | |

| N-methyl-nitroimidazole | A549 (Lung Cancer) | MTT | Cell Viability | 17.00 ± 1.7 | |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | MTT | Cell Viability | Not specified | |

| N-ethyl-nitroimidazole | A549 (Lung Cancer) | MTT | Cell Viability | Not specified | |

| This compound | KHT Sarcoma | Clonogenic Assay | Cell Survival | Less cytotoxic than RSU 1069 |

Note: The IC50 values for N-alkyl nitroimidazoles are provided for context and are not direct measurements for this compound. This compound was found to be 4-6 times less cytotoxic than RSU 1069 in KHT sarcoma cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound cytotoxicity.

In Vitro Cytotoxicity Assay (Clonogenic Survival Assay)

This protocol is adapted from studies on this compound and its analogues.

-

Cell Culture: Maintain the desired cancer cell line (e.g., KHT sarcoma cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Plate a known number of cells into 6-well plates and allow them to attach overnight.

-

Hypoxic Conditions: Transfer plates to a hypoxic chamber with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a pre-determined period to induce hypoxia.

-

Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired concentrations in a culture medium. Add the drug solutions to the cells under hypoxic conditions and incubate for a specified duration (e.g., 1-3 hours).

-

Cell Plating for Colony Formation: After treatment, wash the cells with PBS, trypsinize, and count them. Plate a known number of cells (e.g., 200-1000 cells/dish) into 100 mm culture dishes containing fresh medium.

-

Colony Growth: Incubate the dishes for 10-14 days to allow for colony formation.

-

Colony Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

DNA Cross-Linking Analysis (Comet Assay under Denaturing Conditions)

This assay can be used to detect DNA interstrand cross-links.

-

Cell Treatment: Treat cells with this compound under hypoxic conditions as described above.

-

Irradiation: After drug treatment, irradiate the cells with a low dose of gamma-rays (e.g., 5 Gy) on ice to introduce random DNA strand breaks.

-

Cell Embedding: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells in a high-salt solution containing detergents to remove membranes and proteins.

-

Alkaline Denaturation and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to denature the DNA and then perform electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Imaging and Analysis: Visualize the DNA comets using a fluorescence microscope. The presence of interstrand cross-links will retard the migration of DNA out of the nucleus, resulting in a smaller comet tail moment compared to cells treated with irradiation alone.

Conclusion

This compound's cytotoxic activity is primarily driven by its bioreductive activation in hypoxic environments, leading to the formation of a potent DNA alkylating agent. The resulting DNA cross-links disrupt critical cellular processes, likely inducing cell cycle arrest and apoptosis. While specific data on the signaling pathways and quantitative cytotoxicity of this compound are limited, its mechanism of action is consistent with that of other nitroimidazole-based anticancer agents. Further research is warranted to fully elucidate its therapeutic potential and the precise molecular pathways governing its cytotoxic effects.

References

In-Depth Technical Guide to Rsu-1 and its Functional Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ras suppressor protein 1 (Rsu-1) is a highly conserved, 33 kDa protein composed of 277 amino acids that plays a critical, albeit complex, role in fundamental cellular processes.[1] Initially identified for its ability to suppress Ras-induced oncogenic transformation, Rsu-1 is now recognized as a key component of focal adhesions, multiprotein complexes that mediate the interaction between the cell and the extracellular matrix (ECM).[2][3][4] Localized to these adhesion sites, Rsu-1 is a crucial regulator of cell adhesion, migration, and invasion, processes that are central to both normal development and pathological conditions such as cancer metastasis.[5] This technical guide provides an in-depth exploration of Rsu-1, its signaling pathways, and the functional implications of its various forms and regulatory states, which can be considered its functional analogues.

Rsu-1 is characterized by a series of leucine-rich repeats, which form a structure conducive to protein-protein interactions. Its most well-documented interaction is with PINCH-1 (Particularly Interesting New Cysteine-Histidine-rich protein 1), a key component of the Integrin-Linked Kinase (ILK)-PINCH-1-Parvin (IPP) complex. This interaction is vital for the localization and stability of Rsu-1 at focal adhesions and for mediating its downstream effects. The role of Rsu-1 in cancer is multifaceted and context-dependent. While it can act as a tumor suppressor in some contexts, such as in certain breast cancers, liver cancer, and glioblastoma, by inhibiting cell proliferation, it can also promote metastasis in more aggressive cancer cell lines. This dual functionality underscores the importance of understanding the precise molecular mechanisms that govern Rsu-1's activity.

This guide will delve into the core signaling pathways involving Rsu-1, present quantitative data on its interactions and the effects of its modulation, and provide detailed protocols for key experiments essential for its study.

Core Signaling Pathways

Rsu-1 is a critical node in the signaling network that connects integrins to the actin cytoskeleton and modulates intracellular signaling cascades. Its primary known function is mediated through its interaction with the IPP complex at focal adhesions.

The Rsu-1-IPP Complex and its Downstream Effectors

Rsu-1 directly binds to the LIM5 domain of PINCH-1, a central component of the IPP complex. The IPP complex, consisting of ILK, PINCH-1, and Parvin, serves as a scaffold to connect the cytoplasmic tails of integrins to the actin cytoskeleton, thereby regulating cell adhesion, spreading, and migration. The association of Rsu-1 with the IPP complex is thought to stabilize the complex at focal adhesions and influence its signaling output.

Recent studies have shown that Rsu-1's interaction with PINCH-1 can modulate the actin-bundling activity of the IPP complex. By binding to PINCH-1, Rsu-1 can interfere with the interaction of PINCH-1 with actin, thereby negatively regulating the formation of stress fibers and focal adhesions. This provides a mechanism by which Rsu-1 can influence cell morphology and motility.

The signaling downstream of the Rsu-1-IPP complex is intricate and involves the regulation of several key pathways:

-

Ras-MAPK Pathway: Rsu-1 was initially identified as a suppressor of the Ras pathway. While the precise mechanism is still being elucidated, it is known that Rsu-1 can influence the activity of downstream effectors of Ras, such as the Erk and JNK kinases.

-

PI3K/Akt Pathway: There is evidence to suggest that Rsu-1 can modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.

-

Rac1 and RhoA Signaling: Rsu-1 has been implicated in the regulation of small GTPases like Rac1 and RhoA, which are master regulators of the actin cytoskeleton and cell migration.

The following diagram illustrates the central role of Rsu-1 in the focal adhesion signaling network.

Quantitative Data on Rsu-1 and its Functional Analogues

The functional output of Rsu-1 signaling is highly dependent on its expression level, its interaction with binding partners, and the cellular context. This section summarizes key quantitative data related to Rsu-1.

| Parameter | Value | Cell/System | Method | Reference |

| Rsu-1/PINCH-1 Binding Affinity (Kd) | ~15 nM | In vitro | Isothermal Titration Calorimetry (ITC) | |

| Effect of Rsu-1 Knockdown on Glioma Cell Invasion | Decreased invasion in aggressive cell lines (A172, U87-MG) | Human glioma cell lines | Transwell invasion assay | |

| Increased invasion in non-aggressive cell lines (H4, SW1088) | Human glioma cell lines | Transwell invasion assay | ||

| Effect of Rsu-1L Depletion on Breast Cancer Spheroid Invasion | Complete abrogation of invasion | MCF-7 cells | 3D collagen invasion assay | |

| Dramatic promotion of invasion | MDA-MB-231-LM2 cells | 3D collagen invasion assay | ||

| Effect of Rsu-1 Overexpression on Glioblastoma Growth | Reduced in vivo growth rate | U251 glioblastoma cells | In vivo xenograft model |

Table 1: Quantitative Data on Rsu-1 Function and Interactions

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Rsu-1 and its functional analogues.

siRNA-Mediated Knockdown of Rsu-1

This protocol describes the transient knockdown of Rsu-1 expression in cultured mammalian cells using small interfering RNA (siRNA).

Materials:

-

Rsu-1 specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium

-

6-well tissue culture plates

-

Cells to be transfected

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 20 pmol of siRNA into 100 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 10-15 minutes at room temperature.

-

-

Transfection:

-

Aspirate the culture medium from the cells and replace it with 800 µL of fresh, serum-free medium.

-

Add the 200 µL siRNA-Lipofectamine complex to each well.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-transfection:

-

After the incubation period, add 1 mL of complete medium (containing serum) to each well.

-

Continue to incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., Western blot for knockdown efficiency, cell migration assay).

-

Transwell Cell Migration/Invasion Assay

This assay is used to quantify the migratory or invasive potential of cells in response to a chemoattractant.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Complete cell culture medium (as chemoattractant)

-

Cotton swabs

-

Crystal violet staining solution

-

Microscope

Procedure:

-

Preparation of Inserts:

-

For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

-

Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.

-

-

Cell Seeding:

-

Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Remove the rehydration medium from the inserts and add 100 µL of the cell suspension to the top chamber.

-

-

Chemoattraction:

-

Add 600 µL of complete medium (containing serum as a chemoattractant) to the bottom chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, depending on the cell type.

-

-

Analysis:

-

After incubation, carefully remove the non-migrated cells from the top of the membrane using a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.

-

Count the number of stained cells in several random fields of view using a microscope.

-

Co-Immunoprecipitation (Co-IP) of Rsu-1 and PINCH-1

This protocol is used to demonstrate the in vivo interaction between Rsu-1 and its binding partner, PINCH-1.

Materials:

-

Cell lysate

-

Anti-Rsu-1 antibody or Anti-PINCH-1 antibody

-

Control IgG antibody

-

Protein A/G agarose (B213101) beads

-

Co-IP lysis buffer

-

Wash buffer

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis: Lyse cells in Co-IP lysis buffer and quantify the protein concentration.

-

Pre-clearing: Add control IgG and Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the primary antibody (anti-Rsu-1 or anti-PINCH-1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Resuspend the beads in SDS-PAGE sample buffer and boil to elute the protein complexes.

-

Analyze the eluted proteins by Western blotting using antibodies against both Rsu-1 and PINCH-1.

-

The following diagram illustrates a typical experimental workflow for studying the effect of Rsu-1 knockdown on cell migration.

Conclusion

Rsu-1 is a multifaceted protein with a pivotal role in cell adhesion, migration, and signaling. Its function is intricately regulated by its expression levels, its interaction with the IPP complex, and the specific cellular context, making the concept of "Rsu-1 analogues" encompass not just potential small molecule modulators but also its different functional states and isoforms. The dual role of Rsu-1 in cancer, acting as both a tumor suppressor and a promoter of metastasis, highlights the complexity of its biology and the challenges and opportunities in targeting this pathway for therapeutic intervention. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further investigate the intricacies of Rsu-1 function and to explore its potential as a therapeutic target in various diseases. Further research into the development of direct modulators of Rsu-1 activity could unlock new avenues for the treatment of cancer and other diseases where cell migration and adhesion are dysregulated.

References

- 1. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]

- 2. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 4. corning.com [corning.com]

- 5. Dynamics of 3D carcinoma cell invasion into aligned collagen - PMC [pmc.ncbi.nlm.nih.gov]

RSU-1164: A Technical Guide on Pharmacokinetics and Pharmacodynamics for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSU-1164 is a nitroimidazole-based compound that functions as a bioreductively activated agent with both radiosensitizing and chemosensitizing properties. As an analogue of RSU-1069, it possesses a reactive aziridine (B145994) moiety, enabling it to act as an alkylating agent, and a nitro group, which confers its electron-affinic, radiosensitizing characteristics. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for RSU-1164, details the experimental protocols used in its preclinical evaluation, and illustrates its mechanism of action and experimental workflows through structured diagrams. The information presented is intended to support further research and development of this and similar compounds in oncology.

Introduction

RSU-1164, with the chemical name 1-(2,3-dimethylaziridin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol and a molecular formula of C10H16N4O3, is a promising therapeutic agent in the class of nitroimidazoles.[1] These compounds are of particular interest in cancer therapy due to their ability to be selectively activated in the hypoxic microenvironment characteristic of many solid tumors. This selective activation leads to the formation of reactive species that can enhance the efficacy of both radiotherapy and chemotherapy. RSU-1164 has been developed as a less toxic analogue of the lead compound RSU-1069, demonstrating a favorable therapeutic window in preclinical studies.

Pharmacokinetics

Preclinical pharmacokinetic studies of RSU-1164 have primarily been conducted in murine models. While comprehensive human pharmacokinetic data is not available, these studies provide valuable insights into its distribution and potential clinical behavior.

Distribution

A key pharmacokinetic feature of RSU-1164 is its preferential accumulation in tumor tissue compared to plasma and other normal tissues. This is a critical characteristic for a radiosensitizer and chemosensitizer, as it maximizes the therapeutic effect at the target site while minimizing systemic toxicity.

| Parameter | Value | Species | Tumor Model | Reference |

| Tumor/Plasma Ratio (T/P) | 3.7 | C57BL Mice | B16 Melanoma | [2] |

The high tumor-to-plasma ratio is thought to be attributed to the basicity of the compound, leading to its trapping in the acidic, hypoxic tumor microenvironment, as well as its alkylating function.[2]

Pharmacodynamics

The pharmacodynamic effects of RSU-1164 are centered on its ability to enhance the cytotoxicity of radiation and certain chemotherapeutic agents, particularly in hypoxic cancer cells.

Cytotoxicity and Chemosensitization

In preclinical studies, RSU-1164 has demonstrated significant efficacy in enhancing the tumor cell-killing effects of the nitrosourea (B86855) chemotherapeutic agent, CCNU.

| Effect | Metric | Value | Cell Line/Tumor Model | Conditions | Reference |

| Chemosensitization with CCNU | Increase in Tumor Cell Killing | 1.5 - 1.6 fold | KHT Sarcoma | 1.0 to 2.0 mmol/kg RSU-1164 | [3] |

| Comparative Cytotoxicity | Dose for 50% Cell Survival | 4-6 times less toxic than RSU-1069 | KHT Sarcoma Cells | In vivo | [3] |

Importantly, the combination of RSU-1164 and CCNU did not lead to a corresponding increase in normal tissue toxicity, as assessed by bone marrow CFU-S assays, indicating a favorable therapeutic index for this combination.

Mechanism of Action

The dual functionality of RSU-1164 as both a radiosensitizer and a chemosensitizer stems from its chemical structure, which incorporates an electron-affinic nitro group and an alkylating aziridine ring.

Bioreductive Activation and Radiosensitization

Under hypoxic conditions, the nitro group of RSU-1164 can be enzymatically reduced to form highly reactive radical anions. These species can "fix" radiation-induced DNA damage, making it more difficult for the cell to repair, thereby sensitizing the cell to the lethal effects of radiation.

Alkylating Activity and DNA Damage

The aziridine ring in RSU-1164 is an alkylating moiety. Following bioreductive activation in hypoxic environments, RSU-1164 becomes a highly reactive bifunctional alkylating agent. This activated form can create covalent bonds with macromolecules, including DNA, leading to the formation of DNA adducts and interstrand cross-links. This DNA damage can inhibit DNA replication and transcription, ultimately triggering cell death.

Caption: Mechanism of RSU-1164 activation and action.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the preclinical evaluation of RSU-1164.

In Vivo Cytotoxicity and Chemosensitization Assay

This protocol was utilized to assess the cytotoxic and chemosensitizing effects of RSU-1164 in a murine tumor model.

-

Animal Model: Mice bearing intramuscularly grown KHT sarcomas.

-

Drug Administration:

-

Cytotoxicity Studies: A range of doses of RSU-1164 were administered.

-

Chemosensitization Studies: A fixed dose of RSU-1164 (1.0 to 2.0 mmol/kg) was co-administered with a range of doses of the nitrosourea CCNU.

-

-

Tumor Cell Survival Assessment:

-

Method: Soft agar (B569324) clonogenic assay.

-

Timing: 22-24 hours post-treatment.

-

Procedure: Tumors are excised, minced, and dissociated into a single-cell suspension. A known number of cells are then plated in a semi-solid soft agar medium. After a suitable incubation period (typically 10-14 days), the number of colonies formed is counted, and the surviving fraction of cells is calculated relative to untreated controls.

-

-

Normal Tissue Toxicity Assessment:

-

Method: Bone marrow colony-forming unit-spleen (CFU-S) assay.

-

Procedure: Bone marrow is harvested from treated and control animals. A known number of bone marrow cells are injected intravenously into lethally irradiated recipient mice. After 8-12 days, the spleens of the recipient mice are harvested, and the number of macroscopic colonies (each derived from a single hematopoietic stem cell) is counted. This provides a measure of the survival of hematopoietic stem cells.

-

Caption: In vivo experimental workflow for RSU-1164 evaluation.

Signaling Pathways

While the direct molecular targets and specific signaling pathways modulated by RSU-1164 have not been extensively elucidated in the available literature, its mechanism of action strongly implicates the DNA Damage Response (DDR) pathway .

The formation of DNA adducts and interstrand cross-links by activated RSU-1164 would be expected to trigger a cascade of events within the DDR pathway. This would likely involve the activation of sensor proteins such as the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn would phosphorylate a host of downstream effector proteins to initiate cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis.

The radiosensitizing effect of RSU-1164, by "fixing" radiation-induced DNA damage, would further potentiate the activation of the DDR pathway, overwhelming the cell's repair capacity and pushing it towards apoptosis.

Further research is required to delineate the precise interactions of RSU-1164 with specific components of the DDR and other relevant signaling pathways.

Conclusion

RSU-1164 is a promising bioreductive agent with demonstrated efficacy as a radiosensitizer and chemosensitizer in preclinical models. Its favorable pharmacokinetic profile, characterized by high tumor accumulation, and its potentiation of standard cancer therapies without a concomitant increase in normal tissue toxicity, highlight its therapeutic potential. The primary mechanism of action involves bioreductive activation in hypoxic tumor environments, leading to DNA alkylation and the fixation of radiation-induced DNA damage. While the broader involvement of the DNA Damage Response pathway is clear, further investigation into the specific molecular interactions and signaling cascades modulated by RSU-1164 is warranted to fully understand its therapeutic potential and to guide its clinical development. The experimental protocols detailed herein provide a foundation for such future studies.

References

Methodological & Application

Application Notes and Protocols: RSU 1164 Cytotoxicity Assay for Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The assessment of cytotoxicity is a critical step in the development of novel therapeutic agents. RSU 1164 is a nitroimidazole analogue that has been investigated for its potential as a radiosensitizer and chemopotentiator.[1] This document provides a detailed protocol for determining the cytotoxic effects of this compound on various cancer cell lines using a colorimetric MTS assay. This assay offers a quantitative measure of cell viability and is a foundational method for evaluating the potency of cytotoxic compounds.[2][3][4]

Principle of the MTS Assay: The MTS assay is a robust method for determining the number of viable cells in culture.[5] In this assay, the tetrazolium salt MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. This conversion is dependent on the presence of an electron coupling reagent, such as phenazine (B1670421) methosulfate (PMS). The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at 490-500 nm.

Experimental Protocol: this compound Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound against adherent cancer cell lines in a 96-well format.

I. Materials and Reagents

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa).

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

-

Trypsin-EDTA: 0.25% solution for cell detachment.

-

MTS Reagent: Combined MTS/PMS solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

Equipment:

-

96-well flat-bottom sterile cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate reader capable of measuring absorbance at 490 nm.

-

Multichannel pipette.

-

Biological safety cabinet.

-

II. Methodology

A. Cell Seeding:

-

Culture the selected cancer cell lines until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count to determine the cell concentration.

-